
2-Bromo-1-(4-phenylthiazol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-phenylthiazol-2-yl)ethanone is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone typically involves the reaction of 2-bromoacetophenone with 2-aminothiazole. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like acetonitrile. The reaction mixture is usually refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(4-phenylthiazol-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-phenylthiazol-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(4-methylthiazol-2-yl)ethanone
- 2-Bromo-1-(4-ethylthiazol-2-yl)ethanone
- 2-Bromo-1-(4-phenylthiazol-5-yl)ethanone
Uniqueness
2-Bromo-1-(4-phenylthiazol-2-yl)ethanone is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H8BrNOS |
|---|---|
Molekulargewicht |
282.16 g/mol |
IUPAC-Name |
2-bromo-1-(4-phenyl-1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C11H8BrNOS/c12-6-10(14)11-13-9(7-15-11)8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI-Schlüssel |
LCZDBIOMMQWZQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)

![(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)
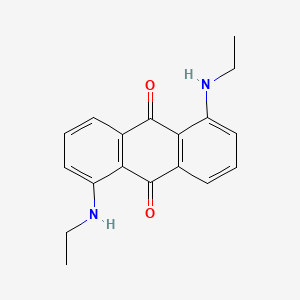

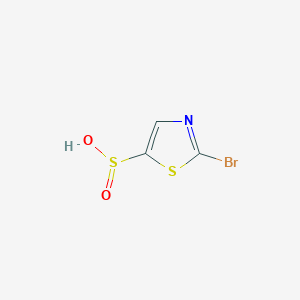
![9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-](/img/structure/B13124916.png)
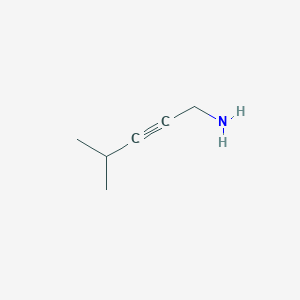
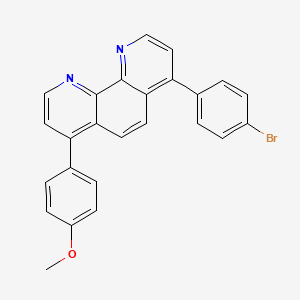

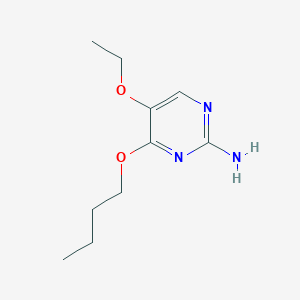
![6-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B13124943.png)

